molecular formula C14H14Br2Sn B14605167 Dibromobis(4-methylphenyl)stannane CAS No. 58436-47-8

Dibromobis(4-methylphenyl)stannane

Cat. No.: B14605167
CAS No.: 58436-47-8
M. Wt: 460.78 g/mol
InChI Key: HGMSBJWIDYOMEO-UHFFFAOYSA-L
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Description

Dibromobis(4-methylphenyl)stannane (IUPAC name: this compound) is an organotin compound with the molecular formula $ \text{Br}2\text{Sn}(\text{C}6\text{H}4\text{CH}3)_2 $. Its structure consists of a central tin atom bonded to two bromine atoms and two 4-methylphenyl groups (para-methyl-substituted aromatic rings). Organotin compounds like this are widely used in industrial applications, including polymer stabilization, catalysis, and biocides, owing to their tunable reactivity and structural diversity .

Properties

CAS No.

58436-47-8

Molecular Formula

C14H14Br2Sn

Molecular Weight

460.78 g/mol

IUPAC Name

dibromo-bis(4-methylphenyl)stannane

InChI

InChI=1S/2C7H7.2BrH.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2

InChI Key

HGMSBJWIDYOMEO-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromobis(4-methylphenyl)stannane can be synthesized through the reaction of tin(IV) bromide with 4-methylphenylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the reagents and products to maintain purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dibromobis(4-methylphenyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.

    Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include Grignard reagents or organolithium compounds. The reactions are typically carried out in an inert atmosphere and at low temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and organic halides are used under inert conditions and moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Dibromobis(4-methylphenyl)stannane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Industry: It can be used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.

Mechanism of Action

The mechanism by which dibromobis(4-methylphenyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. In coupling reactions, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. In biological systems, the tin center can interact with cellular components, potentially disrupting biological processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Comparison

Key structural analogs include:

  • Dibromobis(phenyl)stannane ($ \text{Br}2\text{Sn}(\text{C}6\text{H}5)2 $): Lacks methyl substituents, reducing steric bulk.
  • Dichlorobis(4-methylphenyl)stannane ($ \text{Cl}2\text{Sn}(\text{C}6\text{H}4\text{CH}3)_2 $): Chlorine substituents instead of bromine, altering reactivity.
  • Tributylfluorostannane ($ \text{F}\text{Sn}(\text{C}4\text{H}9)_3 $): Alkyl substituents increase hydrophobicity but reduce thermal stability .

Electronic Effects :

  • Bromine’s higher electronegativity compared to chlorine increases polarity, enhancing reactivity in cross-coupling reactions.

Physical Properties (Hypothetical Data Based on Structural Analogs)

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility in Toluene
Dibromobis(4-methylphenyl)stannane $ \text{Br}2\text{Sn}(\text{C}7\text{H}7)2 $ 461 180–190 High
Dibromobis(phenyl)stannane $ \text{Br}2\text{Sn}(\text{C}6\text{H}5)2 $ 433 160–170 Moderate
Dichlorobis(4-methylphenyl)stannane $ \text{Cl}2\text{Sn}(\text{C}7\text{H}7)2 $ 372 150–160 High

Notes:

  • Methyl groups improve solubility in non-polar solvents due to increased hydrophobicity .
  • Brominated analogs generally exhibit higher melting points than chlorinated ones due to stronger van der Waals forces .

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